alpha-Cyclopentylmandelic acid, (+)-

Overview

Description

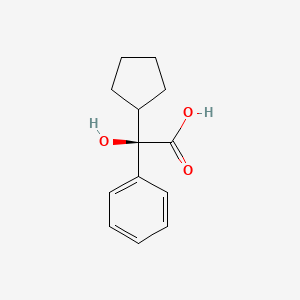

Alpha-Cyclopentylmandelic acid, also known as 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, is a chemical compound with the molecular formula C13H16O3 . It is also known by other synonyms such as cyclopentylphenylglycolic acid, cyclopentyl hydroxy phenylacetic acid, and cyclopentyl-hydroxy-phenyl-acetic acid .

Synthesis Analysis

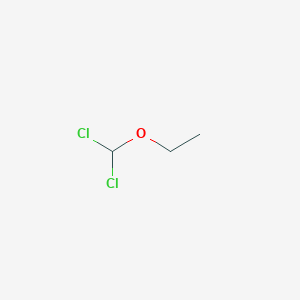

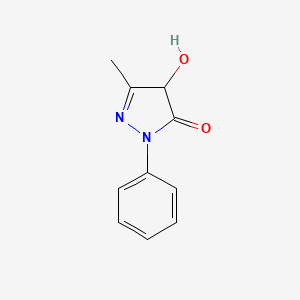

The synthesis of alpha-Cyclopentylmandelic acid involves the reaction of benzoylformic acid with cyclopentylmagnesium bromide in anhydrous ethyl ether at 0°C . The mixture is stirred at 0°C for 30 minutes and at room temperature for 24 hours. The reaction mixture is then treated with 1N HCl, and the aqueous solution is extracted with ether .Molecular Structure Analysis

The molecular structure of alpha-Cyclopentylmandelic acid is represented by the SMILES stringOC(=O)C(O)(C1CCCC1)c2ccccc2 . This indicates that the molecule consists of a cyclopentyl group, a phenyl group, and a carboxylic acid group . Physical And Chemical Properties Analysis

Alpha-Cyclopentylmandelic acid is a white to beige powder with a molecular weight of 220.27 g/mol . It has a melting point range of 144.0°C to 150.0°C and a boiling point of 110.0°C at 0.5 mmHg . It is soluble in bases .Scientific Research Applications

Chemical Research

Alpha-Cyclopentylmandelic acid is used in chemical research due to its unique structure and properties . It’s a white to beige to pink powder with a melting point of 144°C to 150°C . This compound is used in various chemical reactions and synthesis processes .

Pharmaceutical Applications

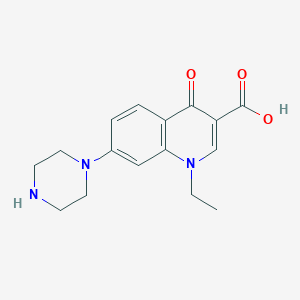

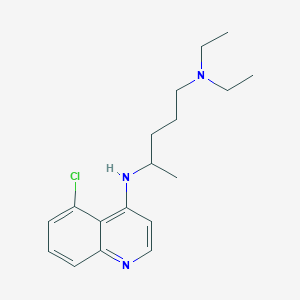

This compound could potentially be used in pharmaceutical applications. For instance, carboxylic acids play a key role in modulating solubility, lipophilicity, and cell permeation in antibiotic or antihistaminic drug classes .

Biotechnology Industrial Product

Alpha-Cyclopentylmandelic acid could potentially be used in the biotechnology industry. For example, citric acid, a similar carboxylic acid, has been used to create a “bio-bakelite”, a hard three-dimensional polyester which adheres to other materials and can therefore be used in combination with steel, glass, metals and other solid materials used for making inflexible plastic items such as computer and telephone casings, insulation foam, trays, tables and lamps .

Food Safety and Human Health Applications

Lactic acid bacteria, which produce similar carboxylic acids, have been used in food safety and human health applications . They confer various health benefits to humans when they are frequently consumed in adequate amounts .

Nucleic Acid Delivery

Carboxylic acids, like alpha-Cyclopentylmandelic acid, could potentially be used in nucleic acid delivery. For example, polyethylenimine (PEI), a compound with a high positive charge density and strong buffering ability, can prevent genes from being destructed by nuclease and accomplish lysosomal escape .

Therapeutic and Prophylactic Agent

Rosmarinus officinalis L. (rosemary), a plant that contains similar carboxylic acids, has been used as a therapeutic and prophylactic agent . It has been shown to have anti-inflammatory, antioxidant, antimicrobial, antiproliferative, antitumor and protective, inhibitory and attenuating activities .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUEQCOAQCQLP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@](C2=CC=CC=C2)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214733 | |

| Record name | alpha-Cyclopentylmandelic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Cyclopentylmandelic acid, (+)- | |

CAS RN |

64471-45-0 | |

| Record name | alpha-Cyclopentylmandelic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064471450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cyclopentylmandelic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPQ2NHD98V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.